(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
CAS No.: 647852-82-2
VCID: VC21334468
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione - 647852-82-2](/images/no_structure.jpg)
Description |
(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, also known as (R)-SN-38, is a complex organic compound with significant biological activities. It is a derivative of camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, and is known for its potent anticancer properties. Biological ActivityThe biological activity of (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is primarily attributed to its interaction with cellular targets such as DNA topoisomerases and various enzymes involved in cancer cell proliferation. It exhibits potent anticancer properties by inhibiting DNA replication and inducing apoptosis in malignant cells. Research FindingsResearch on this compound has shown its efficacy in inhibiting the growth of cancer cells by targeting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound's ability to stabilize the topoisomerase I-DNA complex leads to DNA damage and ultimately apoptosis in cancer cells. Synthesis and ApplicationsWhile specific synthesis routes for this compound are not detailed in the available literature, its complex structure suggests a multi-step synthesis involving various organic reactions. The compound is often used in in-vitro studies to explore its pharmacological potential, particularly in cancer research. |
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CAS No. | 647852-82-2 |
Product Name | (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Molecular Formula | C22H20N2O5 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | (19R)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1 |
Standard InChIKey | FJHBVJOVLFPMQE-JOCHJYFZSA-N |
Isomeric SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)O |
SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione; |
PubChem Compound | 13374085 |
Last Modified | Apr 15 2024 |
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